molecular formula C20H19N5O4S B2485811 N-((5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903312-10-7

N-((5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2485811
CAS No.: 903312-10-7
M. Wt: 425.46
InChI Key: VSEUJEQGGVEPHG-UHFFFAOYSA-N
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Description

N-((5-((2-((3-Acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a thioether-linked acetamidophenylamino-ethyl group and a benzamide moiety. The oxadiazole ring is a critical pharmacophore known for enhancing metabolic stability and bioactivity in drug design .

Properties

IUPAC Name

N-[[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-13(26)22-15-8-5-9-16(10-15)23-17(27)12-30-20-25-24-18(29-20)11-21-19(28)14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,21,28)(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEUJEQGGVEPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS#: 903312-10-7) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5O4SC_{20}H_{19}N_{5}O_{4}S, with a molecular weight of 425.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H19N5O4S
Molecular Weight425.5 g/mol
CAS Number903312-10-7

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds showed moderate to significant antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Escherichia coli, and Aspergillus niger . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be lower than standard drugs like itraconazole.

Anticancer Activity

The compound's potential as an anticancer agent is supported by molecular docking studies which suggest that it may inhibit cancer cell proliferation by interacting with tubulin . This interaction could disrupt microtubule dynamics, a critical process in cell division.

In vitro studies have shown that related thiadiazole derivatives possess cytotoxic properties against various cancer cell lines. For instance, compounds with similar scaffolds demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar oxadiazole derivatives using the disk diffusion method. The results indicated significant zones of inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 500 μg/disk .
  • Cytotoxicity Assessment : In a separate study, the cytotoxic effects of N-(5-(3-acetamido)-1,3,4-thiadiazole derivatives were assessed on A431 and Jurkat cell lines. The findings revealed that certain derivatives exhibited apoptosis-inducing capabilities comparable to cisplatin .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

  • Thiadiazole Moiety : Known for its broad-spectrum antimicrobial activity.
  • Acetamidophenyl Group : Enhances interaction with biological targets.
  • Benzamide Structure : Potentially increases lipophilicity and cellular uptake.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several 1,3,4-oxadiazole and benzamide derivatives. Key comparisons include:

Compound Key Substituents Biological Activity Reference
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran, 3-chlorophenyl Antimicrobial
N-((5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide (Compound 446) Nitro group, methylthio Antiviral (potent vs. NNM)
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a) Indole, benzothiazole Anticancer (IC₅₀: 1.2–3.8 µM)
N-((5-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide Ethoxyphenyl, furan-carboxamide Not reported (predicted pKa: 11.85)

Structural Insights :

  • Electron-Withdrawing Groups : Nitro (e.g., Compound 446) enhances antiviral activity by stabilizing the oxadiazole ring and improving membrane permeability .
  • Aromatic Heterocycles : Benzofuran (2a) and benzothiazole (2a in ) improve antimicrobial and anticancer activities via π-π stacking with biological targets .
  • Polar Substituents: The acetamidophenyl group in the target compound may enhance solubility compared to nonpolar groups like methylthio (Compound 446) .
Physicochemical Properties

Predicted properties of the target compound (based on analogs):

Property Target Compound (Predicted) Analog (4-Ethoxyphenyl Derivative)
Molecular Weight ~450–470 g/mol 402.42 g/mol
LogP 2.5–3.5 2.1 (calculated)
pKa ~10–12 11.85
Solubility Moderate (DMSO >10 mM) Ethanol-soluble

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